8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride
Description
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative with a molecular formula of C₇H₆ClIN₃ (exact mass: 313.91 g/mol). The compound features an iodine atom at position 8 and an amine group at position 6 of the imidazo[1,2-a]pyridine scaffold, with a hydrochloride counterion enhancing its solubility and stability .
The iodine substituent at position 8 may influence electronic properties and binding affinity in biological systems, as seen in related iodinated heterocycles .
Properties
IUPAC Name |
8-iodoimidazo[1,2-a]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCPNUCPRECPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)I)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-15-8 | |
| Record name | Imidazo[1,2-a]pyridin-6-amine, 8-iodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the desired position on the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Studies have indicated that derivatives of imidazo[1,2-a]pyridine, including 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride, exhibit significant anticancer properties. For instance, compounds in this class have shown submicromolar inhibitory activity against various tumor cell lines. A notable derivative demonstrated an IC50 value ranging from 0.09 μM to 0.43 μM against tested cancer cells, indicating strong potential as a lead compound for further development .
-
Neurological Disorders :
- The imidazo[1,2-a]pyridine scaffold is explored for its ability to modulate central nervous system functions. Compounds in this category have been identified as potential imaging agents for conditions like Alzheimer’s disease due to their ability to cross the blood-brain barrier effectively. Specifically, iodine-labeled derivatives are being investigated for single-photon emission computed tomography (SPECT) imaging to detect amyloid pathology in Alzheimer’s patients .
-
Antimicrobial Properties :
- Research has also highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. Compounds derived from this scaffold were tested against various bacterial strains and exhibited moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests their viability as candidates for developing new antibacterial agents .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Evaluation | Derivative showed IC50 values between 0.09 μM to 0.43 μM against tumor cells | Potential lead for PI3Kα inhibitors |
| Imaging Studies | Iodine-labeled derivatives demonstrated effective brain permeability | Possible use in SPECT imaging for Alzheimer's detection |
| Antimicrobial Testing | Moderate activity against S. aureus and E. coli | Development of new antibacterial agents |
Mechanism of Action
The mechanism of action of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease progression, leading to therapeutic effects. The compound can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, which plays a role in immune response and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1 compares key structural features and physicochemical properties of 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride with its closest analogs.
Key Observations :
- Halogenation : Iodine at position 8 (target compound) vs. bromine or chlorine in analogs (e.g., 6-Bromo-8-chloro analog ). Iodine’s larger atomic radius may enhance hydrophobic interactions in biological targets .
- Substituent Positions: Amine placement at position 6 (target) vs.
- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility for pharmacological applications .
Cytotoxicity in Cancer Cell Lines (Table 2)
Data from imidazo[1,2-a]pyridine derivatives ():
| Compound | Hep-2 (µM) | HepG2 (µM) | MCF-7 (µM) | A375 (µM) | Vero (µM) |
|---|---|---|---|---|---|
| 10a | 20 | 18 | 21 | 16 | 76 |
| 10b | 14 | 15 | 16 | 14 | 14 |
| 10i | 17 | 16 | 16 | 16 | 16 |
- Analogs with electron-withdrawing groups (e.g., halogens) show moderate cytotoxicity (IC₅₀: 10–20 µM), while non-halogenated derivatives (e.g., 10f–10l) are less potent .
- The target compound’s iodine substituent may enhance cytotoxicity compared to methyl or methoxy groups, as seen in 10i (IC₅₀: 16–17 µM) .
Ocular Hypotensive Effects ()
- Imidazo[1,2-a]benzimidazoles (e.g., RU 185, RU 238) reduce intraocular pressure (IOP) in rats, with effects peaking at 3 hours post-administration. However, higher concentrations paradoxically reduce efficacy (AUC decreases at 0.4% vs. 0.1%) .
- The target compound’s iodine and amine groups may modulate duration or potency of IOP reduction, though this requires experimental validation.
Biological Activity
8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHClNI and a molecular weight of approximately 253.6 g/mol. The presence of an iodine atom at the 8-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and biological activity. The hydrochloride form increases solubility, making it more suitable for biological applications.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may show activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Adenosine Receptor Modulation : It has been tested for its affinity to the A2A adenosine receptor, a target implicated in neuroprotection and cognitive function. The incorporation of specific functional groups has been shown to enhance receptor affinity while maintaining low cytotoxicity .
- Neuroprotective Effects : Imidazo[1,2-a]pyridine derivatives have been linked to neuroprotective properties in models of Alzheimer's disease (AD) and Parkinson's disease (PD). The blockade of A2A receptors is associated with improvements in spatial memory and reductions in amyloid burden and neurotoxicity .
The mechanism by which this compound exerts its effects involves interaction with specific biological targets:
- Receptor Binding : The compound's structural features allow it to bind selectively to adenosine receptors, modulating signaling pathways involved in neuroprotection and cognition.
- Inhibition of Enzyme Activity : Similar compounds have demonstrated inhibitory effects on various enzymes, contributing to their pharmacological profiles in treating diseases like cancer and infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal how modifications to the imidazo[1,2-a]pyridine scaffold can influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine | Iodine substitution at position 8 | Antimicrobial, neuroprotective |
| 6-Methyl-imidazo[1,2-a]pyridin-8-amine | Methyl group at position 6 | Enhanced lipophilicity |
| 8-Bromo-imidazo[1,2-a]pyridin-6-ylamine | Bromine instead of iodine | Similar reactivity but different electronic properties |
The unique halogenation pattern of this compound contributes to its distinct biological activities compared to structurally similar compounds.
Case Studies
Several studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Cognitive Impairments : Research on A2A receptor antagonists derived from imidazo[1,2-a]pyridine has shown promise in alleviating cognitive impairments associated with AD and PD through neuroprotective mechanisms .
- Imaging Agents for Alzheimer's Disease : Compounds related to this scaffold have been developed as imaging agents for beta-amyloid plaques in Alzheimer's patients. For instance, derivatives like 16(IMPY) have shown high binding affinities for amyloid aggregates, suggesting their utility in diagnostic applications .
Q & A
Q. What are the established synthetic routes for 8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride, and what are their critical reaction parameters?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and α-haloketones or 1,3-difunctional compounds. For iodinated analogs, post-synthetic halogenation (e.g., using N-iodosuccinimide) is common. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and reaction time (12–24 hours). Intermediate purification via column chromatography is critical to isolate the iodo-substituted product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization requires a multi-technique approach:
- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., δ 7.8–8.2 ppm for imidazo-pyridine protons) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calculated for CHIN·HCl: 315.94 g/mol) .
- Elemental analysis : Ensures stoichiometric Cl content.
- HPLC : Purity assessment (>95% for pharmacological studies) .
Q. What pharmacological targets are associated with imidazo[1,2-a]pyridine derivatives, and how can this compound be screened for bioactivity?
Imidazo[1,2-a]pyridines exhibit activity against cyclin-dependent kinases (CDKs), viral proteases, and neurotransmitter receptors. For 8-iodo derivatives, prioritize assays such as:
- Kinase inhibition : ATP-binding site competition assays using recombinant CDK2/cyclin E .
- Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza A) .
- Cytotoxicity profiling : MTT assays on normal (HEK293) and cancerous (HeLa) cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for imidazo[1,2-a]pyridine derivatives?
Discrepancies in NMR or HRMS data often arise from tautomerism, solvent effects, or impurities. To address this:
Q. What strategies optimize the yield of this compound in scalable synthesis?
Yield optimization involves:
- Precursor selection : Use 6-amine-protected intermediates to prevent side reactions during iodination .
- Catalytic systems : Employ Pd/Cu catalysts for regioselective iodination, reducing byproduct formation .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining >80% yield .
Q. How do structural modifications at the 8-iodo position influence the compound’s pharmacokinetic properties?
Iodo-substituents enhance lipophilicity (logP >2), improving blood-brain barrier penetration but potentially increasing hepatotoxicity. To balance this:
Q. What experimental designs mitigate stability issues during long-term storage of this compound?
Stability challenges include hydrolysis (amide bond cleavage) and iodine loss. Mitigation strategies:
- Storage conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization : Convert to a stable lyophilized powder with cryoprotectants (e.g., trehalose) .
Methodological Considerations
Q. How can researchers validate the selectivity of this compound in kinase inhibition assays?
Use orthogonal assays:
Q. What computational tools predict the binding modes of this compound with CDK2?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions:
- Key residues: Lys33, Glu51, and Asp145 in CDK2’s active site .
- Free energy calculations (MM-PBSA) validate binding affinity .
Data Contradiction Analysis
Q. How to address conflicting reports on the cytotoxicity of imidazo[1,2-a]pyridine derivatives?
Variability often stems from assay conditions (e.g., serum concentration, exposure time). Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
